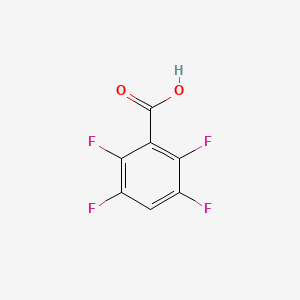

2,3,5,6-Tetrafluorobenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3,5,6-tetrafluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F4O2/c8-2-1-3(9)6(11)4(5(2)10)7(12)13/h1H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVLBXIOFJUWSJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)C(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20340798 | |

| Record name | 2,3,5,6-Tetrafluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

652-18-6 | |

| Record name | 2,3,5,6-Tetrafluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=652-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,5,6-Tetrafluorobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000652186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,5,6-Tetrafluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5,6-tetrafluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.569 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,5,6-Tetrafluorobenzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.407 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,5,6-Tetrafluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3,5,6-Tetrafluorobenzoic Acid

CAS Number: 652-18-6

This technical guide provides a comprehensive overview of 2,3,5,6-Tetrafluorobenzoic acid, a key fluorinated intermediate in pharmaceutical and materials science research. Aimed at researchers, scientists, and professionals in drug development, this document details the compound's properties, synthesis, and applications, supported by experimental protocols and data visualizations.

Physicochemical Properties

This compound is a white crystalline solid. The introduction of four fluorine atoms to the benzoic acid structure significantly alters its electronic properties, enhancing its acidity and stability.[1] These characteristics make it a valuable building block in organic synthesis.[1]

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 652-18-6 | [1] |

| Molecular Formula | C₇H₂F₄O₂ | [2] |

| Molecular Weight | 194.08 g/mol | [2] |

| Melting Point | 150-152 °C | [2] |

| Boiling Point | 227.9 ± 35.0 °C at 760 mmHg | [2] |

| Density | 1.6 ± 0.1 g/cm³ | [2] |

| Flash Point | 91.6 ± 25.9 °C | [2] |

| pKa | Not available | |

| Appearance | White crystalline solid | [1] |

| Solubility | Sparingly soluble in water | [1] |

Synthesis and Experimental Protocols

Several methods for the synthesis of this compound have been reported. The most common routes start from highly fluorinated precursors.

Synthesis via Hydrogenolysis of Pentafluorobenzoic Acid

A prevalent method for synthesizing this compound is through the selective hydrogenolysis of pentafluorobenzoic acid.[3] This process removes the fluorine atom at the 4-position.

Experimental Protocol:

-

Dissolution: 53 g (0.25 mol) of pentafluorobenzoic acid and 49 g of triethylamine are dissolved in 300 ml of water.[3]

-

Catalyst Addition: 10 g of Raney nickel is added to the solution.[3]

-

Hydrogenation: The mixture is hydrogenated in an autoclave for 4 hours at 60 °C under a hydrogen pressure of 50 bar.[3]

-

Catalyst Removal and Acidification: After the reaction, the catalyst is filtered off. The solution is then acidified to a pH of 1 using concentrated hydrochloric acid.[3]

-

Extraction and Isolation: The acidified solution is extracted with ether. The ether extracts are then evaporated to yield the crude this compound.[3]

-

Purification: The crude product can be further purified by recrystallization.

Synthesis from 2,3,5,6-tetrafluoroterephthalodinitrile

Another synthetic route involves the hydrolysis of 2,3,5,6-tetrafluoroterephthalodinitrile.[1]

Experimental Protocol:

-

Initial Hydrolysis: 100 g of 2,3,5,6-tetrafluoroterephthalodinitrile is mixed with 140 ml of 70% strength by weight sulfuric acid in an enamelled autoclave and heated for 6 hours at 150 °C.[1]

-

Second Hydrolysis: 260 ml of water is then added, and the mixture is heated for an additional 8 hours at 140 °C.[1]

-

Work-up: The reaction mixture is worked up as described in the previous method (acidification and extraction) to isolate the product.[1]

Applications in Research and Drug Development

The unique properties of this compound make it a valuable reagent in several fields, particularly in the development of pharmaceuticals and advanced materials.[4]

Pharmaceutical Intermediate

This compound is a key intermediate in the synthesis of various pharmaceuticals.[4] The presence of fluorine atoms can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.[4] It is notably used in the synthesis of fluoroquinolone antibiotics.[5]

Agrochemicals

It serves as a building block in the preparation of certain pesticides, where the fluorinated structure contributes to increased efficacy and stability.[5]

Materials Science

This compound is utilized in the production of fluorinated polymers.[4] These polymers are known for their high thermal stability and chemical resistance, making them suitable for specialized applications.

Bioimaging and Chemical Biology

A derivative, 4-Azido-2,3,5,6-tetrafluorobenzoic acid, is used as a photoaffinity labeling agent.[6][7] This reagent allows for the study of biomolecular interactions, such as ligand-receptor binding, by forming covalent bonds with target proteins upon photoactivation.[6] The tetrafluorinated phenyl azide can be activated at longer UV wavelengths (~300 nm), which helps to minimize photodamage to biological samples.[6]

The logical workflow for the application of this compound in drug discovery is illustrated in the diagram below.

Caption: Workflow of this compound in drug discovery.

Signaling Pathways and Biological Activity

While this compound itself is primarily a synthetic intermediate, its derivatives have shown biological activity. For instance, derivatives of the related 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid have been investigated as inhibitors of protein farnesyltransferase (FTase) and geranylgeranyltransferase (GGTase), enzymes involved in post-translational modification of proteins implicated in cancer signaling pathways.[8]

The general scheme for the use of a tetrafluorobenzoic acid derivative in probing biological systems is outlined below.

Caption: Use of TFBA derivatives as photoaffinity probes.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

References

- 1. guidechem.com [guidechem.com]

- 2. This compound | CAS#:652-18-6 | Chemsrc [chemsrc.com]

- 3. US4822912A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 4. chemimpex.com [chemimpex.com]

- 5. nbinno.com [nbinno.com]

- 6. 4-Azido-2,3,5,6-tetrafluorobenzoic Acid, Succinimidyl Ester | AAT Bioquest [aatbio.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. ossila.com [ossila.com]

In-Depth Technical Guide to the Physicochemical Properties of 2,3,5,6-Tetrafluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,3,5,6-Tetrafluorobenzoic Acid. The information is presented to support research, development, and application of this versatile fluorinated compound.

Core Physicochemical Data

The key physicochemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₂F₄O₂ | [1] |

| Molecular Weight | 194.08 g/mol | [1] |

| Appearance | White to almost white crystalline powder | [2] |

| Melting Point | 150-152 °C | [3][4] |

| Boiling Point | 227.9 ± 35.0 °C (Predicted) | [5] |

| Density | 1.6 ± 0.1 g/cm³ | [5] |

Table 2: Acidity and Partitioning

| Property | Value | Reference |

| pKa | 1.66 ± 0.10 (Predicted) | [2] |

| LogP | 2.38 | [5] |

Table 3: Solubility

| Solvent | Solubility | Reference |

| Water | Sparingly soluble | [2] |

| DMSO | Slightly soluble | [6] |

| Methanol | Slightly soluble | [6] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is available on PubChem. Key characteristic peaks would include a broad O-H stretch from the carboxylic acid group, a strong C=O stretch, and C-F stretching vibrations.[1]

-

Raman Spectroscopy: The Raman spectrum is also available on PubChem, providing complementary vibrational information.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Due to the molecular structure, a single resonance is expected for the aromatic proton, and another for the acidic proton of the carboxylic acid.

-

¹³C NMR: The ¹³C NMR spectrum will show distinct signals for the carboxylic carbon, the aromatic carbons directly bonded to fluorine, and the other aromatic carbons.

-

¹⁹F NMR: The ¹⁹F NMR spectrum is a key identifier for fluorinated compounds and would show characteristic shifts and coupling patterns for the fluorine atoms on the aromatic ring.

-

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are provided below.

Melting Point Determination

The melting point of this compound can be determined using a standard melting point apparatus.

Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of a solid organic compound.

Boiling Point Determination

As this compound is a solid at room temperature, its boiling point determination requires heating to a high temperature and is often performed under reduced pressure to prevent decomposition. The predicted boiling point is 227.9 ± 35.0 °C at standard pressure.

pKa Determination

The acid dissociation constant (pKa) can be determined by potentiometric titration.

Workflow for pKa Determination

Caption: Workflow for determining the pKa of a weak acid using potentiometric titration.

Solubility Determination

A general method to determine the solubility of this compound in a given solvent involves preparing a saturated solution and determining the concentration of the dissolved solid.

Workflow for Solubility Determination

Caption: General workflow for the experimental determination of solubility.

Biological Activity and Applications

This compound is a valuable building block in organic synthesis, particularly for the introduction of a tetrafluorophenyl moiety into larger molecules. This can significantly influence the biological activity, metabolic stability, and pharmacokinetic properties of the resulting compounds. It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.[2][4][7] While direct involvement in specific signaling pathways is not prominently documented, its derivatives are of interest in drug discovery. For instance, a related compound, 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid, is used in the preparation of novel inhibitors for protein farnesyltransferase (FTase) and geranylgeranyltransferase (GGTase).[8]

References

- 1. This compound | C7H2F4O2 | CID 567533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | 652-18-6 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | CAS#:652-18-6 | Chemsrc [chemsrc.com]

- 6. 2,3,4,5-Tetrafluorobenzoic acid CAS#: 1201-31-6 [m.chemicalbook.com]

- 7. 2,3,4,5-Tetrafluorobenzoic acid(1201-31-6) 1H NMR [m.chemicalbook.com]

- 8. ossila.com [ossila.com]

Navigating the Solubility Landscape of 2,3,5,6-Tetrafluorobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,3,5,6-tetrafluorobenzoic acid, a fluorinated aromatic compound of increasing interest in pharmaceutical and materials science research. Due to its unique electronic properties conferred by the fluorine atoms, understanding its behavior in various solvent systems is critical for its application in drug design, synthesis, and formulation. This document summarizes the available solubility data, provides detailed experimental protocols for its determination, and offers a visual workflow to guide researchers in their own solubility assessments.

Physicochemical Properties

This compound (CAS No. 652-18-6) is a white crystalline solid. Its fundamental physical and chemical properties are crucial for understanding its solubility characteristics.

| Property | Value |

| Molecular Formula | C₇H₂F₄O₂ |

| Molecular Weight | 194.08 g/mol |

| Melting Point | 150-152 °C |

Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. However, data on its aqueous solubility and the solubility of a closely related compound in an organic solvent provide valuable insights.

Table 1: Quantitative Solubility Data for this compound and a Related Compound

| Compound | Solvent | Temperature (°C) | Solubility |

| This compound | Water | Not Specified | < 0.1 mg/mL[1] |

| This compound | Water | Not Specified | 0.542 mg/mL (calculated)[2] |

| This compound | Water | Not Specified | 0.831 mg/mL (from LogS = -2.37)[2] |

| 4-Amino-2,3,5,6-tetrafluorobenzoic acid | Methanol | Not Specified | 25 mg/mL[3][4][5] |

The available data indicates that this compound has low solubility in water. The solubility of 4-amino-2,3,5,6-tetrafluorobenzoic acid in methanol suggests that functional group modifications on the aromatic ring can significantly influence solubility in organic solvents. Given the limited data, experimental determination of solubility in relevant organic solvents is essential for any research or development application.

Experimental Protocols for Solubility Determination

For researchers needing to determine the solubility of this compound in specific organic solvents, the shake-flask method followed by a suitable analytical technique is a reliable and widely accepted approach.

Principle

An excess amount of the solid compound is equilibrated with a known volume of the solvent of interest at a controlled temperature. After reaching equilibrium, the undissolved solid is separated, and the concentration of the dissolved compound in the supernatant is quantified.

Materials and Equipment

-

This compound (solid)

-

Organic solvent of interest (e.g., methanol, ethanol, acetone, acetonitrile, dimethyl sulfoxide)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument (e.g., UV-Vis spectrophotometer or HPLC system)

Procedure: Shake-Flask Method

-

Preparation: Add an excess amount of this compound to a vial. The excess should be sufficient to ensure that a saturated solution is formed and that undissolved solid remains visible.

-

Solvent Addition: Add a precise volume of the desired organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a constant temperature shaker. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The temperature should be controlled and recorded.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature to let the excess solid settle. For finer particles, centrifugation of the vial can be performed to facilitate separation.

-

Sample Collection: Carefully withdraw a sample of the supernatant using a syringe. To ensure no solid particles are transferred, pass the solution through a syringe filter into a clean vial.

-

Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical method to determine the concentration of this compound.

Analytical Quantification

-

Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent by scanning a solution of known concentration.

-

Calibration Curve: Prepare a series of standard solutions of known concentrations of this compound in the solvent. Measure the absorbance of each standard at the λmax and plot a calibration curve of absorbance versus concentration.

-

Sample Analysis: Measure the absorbance of the diluted supernatant sample at the λmax.

-

Concentration Calculation: Use the equation of the calibration curve to calculate the concentration of the diluted sample. Remember to account for the dilution factor to determine the original solubility.

-

Method Development: Develop a suitable HPLC method (e.g., reversed-phase) with an appropriate column, mobile phase, and detector (e.g., UV detector set at the λmax) that can effectively separate and quantify this compound.

-

Calibration Curve: Prepare a series of standard solutions of known concentrations and inject them into the HPLC system. Plot a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject the diluted supernatant sample into the HPLC system.

-

Concentration Calculation: Determine the peak area of the analyte in the sample chromatogram and use the calibration curve to calculate the concentration in the diluted sample. Apply the dilution factor to find the solubility.

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for determining the solubility of this compound.

Conclusion

While comprehensive quantitative solubility data for this compound in organic solvents remains to be fully documented in the scientific literature, this guide provides researchers with the necessary tools to address this data gap. By following the detailed experimental protocols outlined, scientists and drug development professionals can accurately determine the solubility of this compound in solvents relevant to their specific applications, thereby facilitating its effective use in the advancement of new technologies and therapeutics.

References

- 1. EINECS 309-618-8 | 100432-45-9 | Benchchem [benchchem.com]

- 2. 652-18-6 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 3. Fluorinated compounds,CAS#:944-43-4,4-氨基-2,3,5,6-四氟苯甲酸,4-Amino-2,3,5,6-tetrafluorobenzoic acid [en.chemfish.com]

- 4. Thermo Scientific Chemicals [chemicals.thermofisher.cn]

- 5. 4-AMINO-2,3,5,6-TETRAFLUOROBENZOIC ACID | 944-43-4 [chemicalbook.com]

Unveiling the Solid-State Architecture of 2,3,5,6-Tetrafluorobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 2,3,5,6-Tetrafluorobenzoic acid, a key building block in the synthesis of various pharmaceuticals and agrochemicals. Understanding its solid-state conformation and intermolecular interactions is crucial for predicting its behavior in different environments and for the rational design of new molecules.

Crystallographic Data Summary

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the tables below. This information is sourced from the Cambridge Crystallographic Data Centre (CCDC) deposition number 770478 and the associated publication in Inorganic Chemistry (2010, 49, 18, 8267–8276).

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Empirical Formula | C₇H₂F₄O₂ |

| Formula Weight | 194.09 |

| Temperature | 150(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | |

| a | 7.534(3) Å |

| b | 4.981(2) Å |

| c | 17.203(6) Å |

| α | 90° |

| β | 97.43(3)° |

| γ | 90° |

| Volume | 639.4(4) ų |

| Z | 4 |

| Calculated Density | 2.015 Mg/m³ |

| Absorption Coefficient | 0.210 mm⁻¹ |

| F(000) | 384 |

| Data Collection and Refinement | |

| Theta range for data collection | 3.51 to 27.50° |

| Reflections collected | 3037 |

| Independent reflections | 1464 [R(int) = 0.0444] |

| Goodness-of-fit on F² | 1.045 |

| Final R indices [I>2sigma(I)] | R1 = 0.0433, wR2 = 0.1097 |

| R indices (all data) | R1 = 0.0566, wR2 = 0.1179 |

Table 2: Selected Bond Lengths (Å)

| Bond | Length (Å) |

| C(1)-C(2) | 1.389(3) |

| C(1)-C(6) | 1.391(3) |

| C(1)-C(7) | 1.492(3) |

| C(2)-F(1) | 1.348(2) |

| C(3)-F(2) | 1.346(2) |

| C(4)-C(5) | 1.381(3) |

| C(5)-F(3) | 1.347(2) |

| C(6)-F(4) | 1.349(2) |

| C(7)-O(1) | 1.222(2) |

| C(7)-O(2) | 1.311(2) |

| O(2)-H(2A) | 0.84(3) |

Table 3: Selected Bond Angles (°)

| Angle | Degrees (°) |

| C(2)-C(1)-C(6) | 117.8(2) |

| C(2)-C(1)-C(7) | 122.2(2) |

| C(6)-C(1)-C(7) | 120.0(2) |

| C(3)-C(2)-C(1) | 120.9(2) |

| C(3)-C(2)-F(1) | 119.8(2) |

| C(1)-C(2)-F(1) | 119.3(2) |

| C(4)-C(3)-C(2) | 119.9(2) |

| C(4)-C(3)-F(2) | 120.1(2) |

| C(2)-C(3)-F(2) | 120.0(2) |

| O(1)-C(7)-O(2) | 122.8(2) |

| O(1)-C(7)-C(1) | 121.2(2) |

| O(2)-C(7)-C(1) | 116.0(2) |

Intermolecular Interactions and Crystal Packing

The crystal structure of this compound is characterized by the formation of centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxylic acid moieties of adjacent molecules. These dimers are a common supramolecular synthon in carboxylic acids. The O···O distance in this hydrogen bond is approximately 2.64 Å.

These dimeric units are further organized into a three-dimensional network through a combination of C-H···F and F···F interactions, as well as π-π stacking of the fluorinated aromatic rings. The interplay of these weaker interactions dictates the overall packing of the molecules in the crystal lattice.

Experimental Protocols

1. Synthesis and Crystallization:

This compound is a commercially available compound. Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of the compound in an appropriate solvent system. While the specific solvent system used for the growth of the crystals in the cited study is not detailed in the available information, typical methods for crystallizing aromatic carboxylic acids involve solvents such as ethanol, methanol, acetone, or mixtures thereof with water. The process generally involves dissolving the compound in a minimal amount of the chosen solvent at room temperature or with gentle heating, followed by slow evaporation of the solvent in a dust-free environment over several days.

2. X-ray Data Collection and Structure Solution:

A suitable single crystal was mounted on a diffractometer. X-ray diffraction data were collected at a low temperature (150 K) to minimize thermal vibrations. The data collection was performed using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).

The crystal structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. The hydrogen atom of the carboxylic acid group was located in a difference Fourier map and refined isotropically. Other hydrogen atoms were placed in calculated positions and refined using a riding model.

Logical Workflow for Crystal Structure Analysis

The following diagram illustrates the general workflow for determining the crystal structure of a small molecule like this compound.

This guide provides a foundational understanding of the crystal structure of this compound. The provided data and protocols are essential for researchers in medicinal chemistry and materials science, enabling the informed design of novel compounds and materials with desired solid-state properties.

An In-Depth Technical Guide to the ¹H and ¹⁹F NMR Spectra of 2,3,5,6-Tetrafluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectra of 2,3,5,6-tetrafluorobenzoic acid. This document details the expected chemical shifts, coupling constants, and multiplicities for this compound, alongside a thorough experimental protocol for acquiring high-quality NMR data. The information presented is intended to aid researchers in the identification, characterization, and quality control of this compound and its derivatives in various research and development applications.

Spectroscopic Data

The ¹H and ¹⁹F NMR spectra of this compound are characterized by distinct signals that provide valuable structural information. The symmetry of the molecule significantly influences the appearance of the spectra.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is dominated by two main signals: one for the carboxylic acid proton and another for the aromatic proton.

| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| -COOH | ~11-13 | Singlet (broad) | - |

| H-4 | ~7.0-7.5 | Triplet of triplets | J(H,F) ≈ 8-10 Hz, J(H,F) ≈ 2-3 Hz |

Note: The chemical shift of the carboxylic acid proton can be highly variable and is dependent on factors such as solvent, concentration, and temperature. The signal for the aromatic proton (H-4) appears as a triplet of triplets due to coupling with the two equivalent ortho fluorine atoms (F-3 and F-5) and the two equivalent meta fluorine atoms (F-2 and F-6).

¹⁹F NMR Spectral Data

The ¹⁹F NMR spectrum of this compound displays two distinct resonances corresponding to the two sets of equivalent fluorine atoms.

| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| F-2, F-6 | -135 to -145 | Multiplet | |

| F-3, F-5 | -155 to -165 | Multiplet |

Note: The chemical shifts in ¹⁹F NMR are typically referenced to an external standard, such as CFCl₃ (trichlorofluoromethane) at 0.0 ppm. The multiplets arise from both homo- and heteronuclear coupling.

Experimental Protocols

To obtain high-resolution ¹H and ¹⁹F NMR spectra of this compound, the following experimental protocol is recommended:

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Common choices include deuterated chloroform (CDCl₃), deuterated acetone (acetone-d₆), or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly of the acidic proton.

-

Concentration: Prepare a solution with a concentration of approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: For ¹H NMR, tetramethylsilane (TMS) is commonly used as an internal standard (δ = 0.00 ppm). For ¹⁹F NMR, an external standard such as CFCl₃ is typically used.

-

Sample Filtration: To ensure high spectral resolution, filter the sample solution through a small plug of glass wool or a syringe filter into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Instrument Parameters

The following are general guidelines for setting up the NMR spectrometer. Optimal parameters may vary depending on the specific instrument.

For ¹H NMR:

-

Spectrometer Frequency: 400 MHz or higher is recommended for better signal dispersion.

-

Pulse Sequence: A standard single-pulse experiment is usually sufficient.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans are typically adequate for a sample of this concentration.

-

Spectral Width: A spectral width of 15-20 ppm is generally sufficient to cover the expected signals.

For ¹⁹F NMR:

-

Spectrometer Frequency: The corresponding ¹⁹F frequency for the instrument (e.g., 376 MHz for a 400 MHz ¹H spectrometer).

-

Pulse Sequence: A standard single-pulse experiment, often with proton decoupling, is used.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64 scans may be necessary depending on the desired signal-to-noise ratio.

-

Spectral Width: A wide spectral width of at least 250 ppm is recommended initially to ensure all fluorine signals are observed.

Structural Elucidation and Signal Assignment

The following diagram illustrates the structure of this compound and the key through-bond couplings that give rise to the observed NMR splitting patterns.

Caption: Molecular structure and key NMR couplings of this compound.

The provided DOT script visualizes the molecular structure of this compound and illustrates the through-bond scalar couplings (J-couplings) between the aromatic proton (H-4) and the fluorine atoms, as well as the couplings between the fluorine atoms themselves. These couplings are responsible for the observed multiplicities in the ¹H and ¹⁹F NMR spectra. The ortho, meta, and para relationships between the coupled nuclei result in different coupling constant values, which are crucial for detailed spectral analysis and unambiguous signal assignment.

Vibrational Spectroscopy of 2,3,5,6-Tetrafluorobenzoic Acid: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the analysis of 2,3,5,6-Tetrafluorobenzoic acid using Fourier-Transform Infrared (FTIR) and Raman spectroscopy. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, data presentation, and a visualization of the analytical workflow.

Introduction

This compound is a fluorinated derivative of benzoic acid. The substitution of hydrogen atoms with fluorine significantly influences the molecule's electronic distribution, bond strengths, and consequently, its vibrational properties. FTIR and Raman spectroscopy are powerful, non-destructive techniques that provide detailed information about the molecular structure and vibrational modes of a sample.

-

FTIR spectroscopy measures the absorption of infrared radiation by the sample, providing insights into the functional groups present.

-

Raman spectroscopy involves the inelastic scattering of monochromatic light, offering complementary information about the molecular vibrations, particularly for non-polar bonds.

This guide summarizes the key vibrational frequencies of this compound and provides standardized protocols for obtaining high-quality spectra.

Data Presentation

The following tables summarize the expected vibrational frequencies for this compound based on characteristic group frequencies for fluorinated aromatic compounds and carboxylic acids. The exact peak positions can be found in spectral databases such as SpectraBase.

Table 1: FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3000 | Broad | O-H stretch (Carboxylic acid dimer) |

| ~1710 | Strong | C=O stretch (Carboxylic acid) |

| ~1650 | Medium | C=C aromatic ring stretch |

| ~1490 | Medium | C=C aromatic ring stretch |

| ~1430 | Medium | C-F stretch |

| ~1320 | Medium | In-plane O-H bend coupled with C-O stretch |

| ~1250 | Strong | C-F stretch |

| ~930 | Broad | Out-of-plane O-H bend |

| ~850 | Medium | C-H out-of-plane bend |

| ~780 | Medium | Ring deformation |

Table 2: Raman Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~1655 | Strong | C=C aromatic ring stretch |

| ~1495 | Medium | C=C aromatic ring stretch |

| ~1435 | Medium | C-F stretch |

| ~1255 | Strong | C-F stretch |

| ~855 | Medium | Ring breathing mode |

| ~785 | Medium | Ring deformation |

| ~550 | Medium | C-C-C in-plane bend |

| ~350 | Medium | C-F in-plane bend |

Experimental Protocols

Detailed methodologies are crucial for reproducible and high-quality spectral acquisition. The following protocols are based on standard practices for the analysis of solid organic compounds.

FTIR Spectroscopy

Instrumentation: A Bruker Tensor 27 FT-IR spectrometer or equivalent.[1]

Sample Preparation (KBr Pellet Technique):

-

Weigh approximately 1-2 mg of this compound and 150-200 mg of dry, spectroscopic grade Potassium Bromide (KBr).

-

Gently grind the mixture in an agate mortar to a fine, homogeneous powder.

-

Transfer the powder to a pellet-forming die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

-

Carefully remove the pellet from the die and place it in the sample holder of the spectrometer.

Data Acquisition:

-

Place the KBr pellet in the FTIR sample compartment.

-

Purge the sample compartment with dry nitrogen or air to minimize atmospheric water and carbon dioxide interference.

-

Collect a background spectrum of a blank KBr pellet.

-

Collect the sample spectrum.

-

The final spectrum is obtained as the ratio of the sample spectrum to the background spectrum.

Typical Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32-64

Raman Spectroscopy

Instrumentation: A Bruker MultiRAM Stand Alone FT-Raman Spectrometer or equivalent.[1]

Sample Preparation:

-

Place a small amount of the crystalline this compound powder into a glass capillary tube or onto a microscope slide.

-

No further sample preparation is typically required for a solid sample.

Data Acquisition:

-

Position the sample at the focal point of the laser beam.

-

Optimize the focus to maximize the Raman signal.

-

Acquire the Raman spectrum.

Typical Parameters:

-

Excitation Wavelength: 1064 nm Nd:YAG laser

-

Laser Power: 100-300 mW (adjust to avoid sample degradation)

-

Spectral Range: 3500 - 50 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 128-256

Workflow Visualization

The following diagram illustrates the general experimental workflow for the spectroscopic analysis of this compound.

Caption: Experimental workflow for FTIR and Raman analysis.

Conclusion

This technical guide has outlined the fundamental aspects of FTIR and Raman spectroscopic analysis of this compound. The provided data tables and experimental protocols serve as a valuable resource for researchers in obtaining and interpreting the vibrational spectra of this compound. The complementary nature of FTIR and Raman spectroscopy allows for a thorough characterization of the molecular structure, which is essential for applications in drug development and materials science. For definitive peak assignments, it is recommended to consult spectral databases or perform theoretical calculations.

References

Theoretical pKa Calculation of 2,3,5,6-Tetrafluorobenzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical methodologies for calculating the acid dissociation constant (pKa) of 2,3,5,6-Tetrafluorobenzoic acid. The accurate prediction of pKa is crucial in drug development and chemical research for understanding a molecule's pharmacokinetic and pharmacodynamic properties. This document details the computational chemistry approaches, presents relevant data for comparison, and outlines the experimental context for such theoretical work.

Introduction to pKa and its Importance

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. For a generic acid, HA, the dissociation in water is represented by the equilibrium:

HA + H₂O ⇌ A⁻ + H₃O⁺

The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka). A lower pKa value indicates a stronger acid. In drug development, the pKa of a compound influences its absorption, distribution, metabolism, and excretion (ADME) properties, as it dictates the charge state of the molecule at a given physiological pH. For this compound, the strong electron-withdrawing nature of the four fluorine atoms is expected to significantly increase its acidity compared to benzoic acid.

Theoretical Approaches to pKa Calculation

The theoretical calculation of pKa values primarily relies on quantum chemical methods to determine the Gibbs free energy change (ΔG) of the dissociation reaction. Density Functional Theory (DFT) is a widely used and effective method for this purpose, offering a good balance between accuracy and computational cost.

Thermodynamic Cycles

A common and robust approach for calculating the pKa in solution involves the use of a thermodynamic cycle. This method breaks down the direct dissociation in solution into a series of more easily calculable steps in the gas phase and accounts for the solvation energies of the species involved.

The Genesis and Evolution of a Key Fluorinated Building Block: 2,3,5,6-Tetrafluorobenzoic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,5,6-Tetrafluorobenzoic acid, a polysubstituted aromatic carboxylic acid, has emerged as a crucial intermediate in the synthesis of a wide array of functional molecules, most notably in the pharmaceutical and agrochemical industries. Its unique electronic properties, conferred by the four fluorine atoms on the benzene ring, significantly influence the physicochemical and biological characteristics of the final products. This technical guide provides a comprehensive overview of the discovery, historical development, and key synthetic methodologies of this compound. It includes detailed experimental protocols for its preparation, a compilation of its physicochemical and spectroscopic data, and a discussion of its significant applications, particularly its role as a foundational precursor in the synthesis of fluoroquinolone antibiotics.

Discovery and Historical Perspective

The advent of organofluorine chemistry in the mid-20th century paved the way for the synthesis of novel fluorinated aromatic compounds. The first documented synthesis of this compound was reported in 1962 by Alsop, Burdon, and Tatlow in the Journal of the Chemical Society. Their pioneering work on aromatic polyfluoro compounds established a foundational route to this important building block.

The initial synthesis involved a multi-step process starting from 1,2,4,5-tetrafluorobenzene. This was followed by the introduction of a cyano group to form 2,3,5,6-tetrafluorobenzonitrile, which was then hydrolyzed to yield the desired carboxylic acid. This seminal work opened the door for further exploration of the chemistry and applications of polyfluorinated benzoic acids.

Subsequent research focused on developing more efficient and scalable synthetic routes. A significant advancement came with the development of methods utilizing pentafluorobenzoic acid as a starting material. A notable example is a process involving the selective hydrogenolysis of pentafluorobenzoic acid, which removes the fluorine atom at the 4-position with high selectivity.[1] This method offered a more direct pathway to this compound and has been adapted for industrial-scale production. Over the years, various other synthetic strategies have been explored, reflecting the compound's growing importance as a versatile chemical intermediate.

Physicochemical and Spectroscopic Data

The properties of this compound are well-documented, and a summary of its key quantitative data is presented in the tables below for easy reference.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₂F₄O₂ |

| Molecular Weight | 194.08 g/mol |

| Melting Point | 150-152 °C |

| Boiling Point | 227.9 °C at 760 mmHg |

| Density | 1.6 g/cm³ |

| pKa | 1.66 (Predicted) |

| LogP | 2.38 |

| Appearance | White to off-white crystalline powder |

| Solubility | Sparingly soluble in water. |

Table 2: Spectroscopic Data of this compound

| Spectroscopy | Data |

| ¹H NMR | Chemical shift is observed for the acidic proton of the carboxylic acid group. |

| ¹³C NMR | Signals corresponding to the carboxylic acid carbon and the fluorinated aromatic carbons are observed. |

| ¹⁹F NMR | Characteristic signals for the fluorine atoms on the aromatic ring are present. |

| Infrared (IR) | Prominent absorption bands for the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, and C-F bond vibrations. |

| Mass Spec (MS) | The molecular ion peak (M+) and characteristic fragmentation patterns are observed. |

Experimental Protocols

Synthesis from 1,2,4,5-Tetrafluorobenzene (Historical Method)

This protocol is based on the initial synthesis reported by Alsop, Burdon, and Tatlow.

Step 1: Synthesis of 2,3,5,6-Tetrafluorobenzonitrile A mixture of 1,2,4,5-tetrafluorobenzene and cuprous cyanide in a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or pyridine is heated under reflux. The reaction introduces a cyano group onto the aromatic ring via nucleophilic aromatic substitution. After the reaction is complete, the mixture is cooled and poured into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complex. The product, 2,3,5,6-tetrafluorobenzonitrile, is then extracted with a suitable organic solvent (e.g., diethyl ether), and the solvent is removed under reduced pressure.

Step 2: Hydrolysis of 2,3,5,6-Tetrafluorobenzonitrile The crude 2,3,5,6-tetrafluorobenzonitrile is then subjected to hydrolysis. This can be achieved by heating with a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid) or a strong base (e.g., sodium hydroxide solution). The nitrile group is hydrolyzed to a carboxylic acid group. If basic hydrolysis is used, the resulting carboxylate salt is acidified to precipitate the this compound. The crude product is then collected by filtration, washed with cold water, and can be purified by recrystallization from a suitable solvent (e.g., a water-ethanol mixture).

Synthesis from Pentafluorobenzoic Acid (Modern Method)[1]

This protocol is based on the selective hydrogenolysis of pentafluorobenzoic acid.[1]

Materials:

-

Pentafluorobenzoic acid

-

Palladium on charcoal (Pd/C) catalyst (5%)

-

Sodium carbonate (Na₂CO₃)

-

Water

-

Concentrated hydrochloric acid (HCl)

-

Diethyl ether

Procedure:

-

In a suitable autoclave, dissolve pentafluorobenzoic acid (0.25 mol) and sodium carbonate (0.5 mol) in water (400 ml).

-

Add 5% palladium on charcoal catalyst (3.5 g) to the solution.

-

Seal the autoclave and hydrogenate the mixture at 90 °C under a hydrogen pressure of 10-15 bar for 6 hours with stirring.

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.

-

Remove the catalyst from the reaction mixture by filtration.

-

Acidify the filtrate to a pH of 1 using concentrated hydrochloric acid. This will cause the this compound to precipitate.

-

Collect the precipitated crystals by suction filtration.

-

Extract the aqueous filtrate with diethyl ether to recover any dissolved product.

-

Combine the ether extracts and evaporate the solvent under vacuum to yield further product.

-

The crude product can be purified by recrystallization.

Mandatory Visualizations

Caption: Historical synthetic pathway to this compound.

Caption: Role of this compound in Ofloxacin synthesis.

Applications in Drug Development and Research

This compound is a highly valued building block in medicinal chemistry, primarily due to the advantageous properties that fluorine substitution imparts to drug candidates. These benefits include increased metabolic stability, enhanced binding affinity, and improved pharmacokinetic profiles.

The most prominent application of this compound is in the synthesis of fluoroquinolone antibiotics. It is a key starting material for the production of widely used drugs such as Ofloxacin.[2] The synthesis of these complex molecules relies on the reactivity of the carboxylic acid group and the unique substitution pattern of the fluorinated ring.

Beyond its role in antibiotic synthesis, this compound and its derivatives are utilized in the development of other therapeutic agents and functional materials. Its derivatives have been explored for applications in agrochemicals, where the fluorinated moiety can enhance pesticidal activity and stability.[2] In materials science, the compound is used in the synthesis of fluorinated polymers and materials for organic light-emitting diodes (OLEDs).[2]

Conclusion

From its initial synthesis in the early 1960s, this compound has evolved from a laboratory curiosity to an indispensable building block in modern chemical synthesis. Its well-defined properties and the development of efficient synthetic routes have solidified its importance in the pharmaceutical and materials science sectors. For researchers and drug development professionals, a thorough understanding of the history, synthesis, and reactivity of this key fluorinated intermediate is essential for the design and creation of next-generation functional molecules.

References

2,3,5,6-Tetrafluorobenzoic acid molecular weight and formula

An In-depth Technical Guide on 2,3,5,6-Tetrafluorobenzoic Acid

This document provides essential technical data on this compound, a fluorinated aromatic carboxylic acid. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

This compound is a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. Its chemical properties are significantly influenced by the presence of four fluorine atoms on the benzene ring.

| Parameter | Value | Source |

| Chemical Formula | C₇H₂F₄O₂ | [1][2] |

| Molecular Weight | 194.08 g/mol | [1] |

| Monoisotopic Mass | 193.99909195 Da | [1][2] |

Below is a diagram illustrating the chemical structure of the this compound molecule.

Chemical structure of this compound.

This document is intended for informational purposes for a technical audience. For experimental applications, it is imperative to consult detailed safety data sheets and established laboratory protocols.

References

safety and handling precautions for 2,3,5,6-Tetrafluorobenzoic acid

An In-depth Technical Guide to the Safety and Handling of 2,3,5,6-Tetrafluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS No. 652-18-6), a versatile fluorinated building block used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Adherence to these guidelines is critical to ensure personnel safety and maintain experimental integrity.

Chemical Identification and Physical Properties

This compound is a white crystalline solid. Its highly fluorinated structure enhances chemical stability and reactivity, making it a valuable intermediate in organic synthesis.

| Property | Value | Reference |

| CAS Number | 652-18-6 | |

| Molecular Formula | C₇H₂F₄O₂ | [1] |

| Molecular Weight | 194.08 g/mol | [2][1] |

| Appearance | White to almost white powder/crystal | |

| Melting Point | 150-154 °C | [2] |

| Purity | ≥ 98% | [2] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary risks are severe eye damage and skin irritation.[1] All personnel must be fully aware of these hazards before handling the material.

| Hazard Class | Category | GHS Code | Hazard Statement | Reference |

| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation | [1] |

| Serious Eye Damage/Eye Irritation | Category 1 | H318 | Causes serious eye damage | [1] |

GHS Label Elements:

-

Pictogram:

-

-

Signal Word: Danger [1]

Precautionary Statements (selected): [1]

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P310: Immediately call a POISON CENTER or doctor/physician.

Below is a diagram illustrating the logical relationship between the chemical's properties and the required safety measures.

Experimental Protocols: Safe Handling and Use

Due to its hazardous nature, this compound must be handled with strict adherence to safety protocols.

Risk Assessment and Preparation

-

Review SDS: Before starting any work, thoroughly read and understand the Safety Data Sheet (SDS).

-

Designate Area: All handling of the solid and its solutions should occur within a certified chemical fume hood.[3]

-

Assemble PPE: Ensure all required PPE is available and in good condition (see Section 4).

-

Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.[4]

Weighing and Transfer Protocol

-

Perform all weighing and transfers inside a fume hood to prevent inhalation of dust.[3]

-

Use a micro-spatula for transfers. Avoid scooping large amounts that could create dust clouds.

-

Tare the receiving vessel on the balance before adding the compound.

-

Carefully add the compound to the vessel. If any material spills, clean it immediately following the spill protocol (Section 5.2).

-

Close the primary container tightly immediately after use.[5]

The following workflow diagram outlines the standard procedure for handling this chemical in a laboratory setting.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent contact and exposure.

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles and a face shield. | Protects against dust and splashes, preventing serious eye damage.[4] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a fully buttoned lab coat. | Prevents skin irritation from direct contact.[6] |

| Respiratory Protection | Not required if handled inside a fume hood. If a fume hood is unavailable, a NIOSH-approved respirator with a particle filter (e.g., N95) is necessary.[7] | Prevents respiratory tract irritation from dust inhalation.[7] |

First Aid and Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

First Aid Measures

| Exposure Route | First Aid Protocol | Reference |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if possible. Seek immediate medical attention. | [5][7] |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical attention. | [5][7] |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention. | [7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [7] |

The diagram below details the workflow for responding to an emergency.

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation and wear full PPE. Avoid breathing dust.[7]

-

Containment: Prevent the powder from spreading. Avoid methods that generate dust, such as dry sweeping.

-

Clean-up: Carefully scoop the spilled material into a suitable, labeled container for disposal.[7] If necessary, moisten the material slightly with a non-reactive solvent to prevent it from becoming airborne.

-

Decontamination: Clean the spill area thoroughly with soap and water.

Storage and Disposal

Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[5]

-

Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[7]

-

Store locked up.[5]

Disposal Considerations

-

Dispose of waste material and contaminated packaging in accordance with all local, regional, and national regulations.[7]

-

Contact a licensed professional waste disposal service.[7] Do not empty into drains.[4]

Stability and Reactivity

-

Reactivity: Generally stable under recommended storage conditions.[7]

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[7]

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide, carbon dioxide, and hydrogen fluoride.[8]

This guide is intended to supplement, not replace, institutional safety protocols and professional judgment. Always prioritize safety and consult your institution's Environmental Health and Safety (EHS) department with any questions.

References

- 1. This compound | C7H2F4O2 | CID 567533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. aplng.com.au [aplng.com.au]

- 7. capotchem.com [capotchem.com]

- 8. combi-blocks.com [combi-blocks.com]

A Technical Guide to High-Purity 2,3,5,6-Tetrafluorobenzoic Acid for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of high-purity 2,3,5,6-tetrafluorobenzoic acid, a critical building block in pharmaceutical and materials science research. This document details commercial suppliers, key specifications, and established experimental protocols, offering a valuable resource for professionals in drug discovery and chemical synthesis.

Introduction to this compound

This compound (CAS No. 652-18-6) is a highly versatile fluorinated aromatic compound. Its structure, featuring four fluorine atoms on a benzoic acid backbone, imparts unique chemical properties that are highly sought after in various scientific fields. The strong electron-withdrawing nature of the fluorine atoms enhances the compound's chemical stability and reactivity, making it an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1] In the pharmaceutical industry, the incorporation of fluorine can significantly improve the metabolic stability, binding affinity, and bioavailability of drug candidates.[2][3]

Commercial Suppliers and Specifications

A range of chemical suppliers offer this compound in various purities and quantities. High-purity grades are essential for demanding applications such as pharmaceutical synthesis and advanced materials research. Below is a comparative summary of commercial suppliers and their product specifications.

Table 1: Commercial Suppliers of this compound

| Supplier | Indicative Purity | Available Quantities | Notes |

| A B Enterprises | 98.0% | Inquire | Mumbai-based supplier.[4] |

| Aladdin Scientific | Not specified | 100g | Pricing available through distributors like Cenmed.[5] |

| Ambeed, Inc. | 98% | 1g, 5g, 10g, 25g, 100g, 500g | Available through Sigma-Aldrich. |

| BLD Pharm | Not specified | Inquire | Provides NMR, HPLC, LC-MS, UPLC data.[6] |

| Chem-Impex | ≥ 98% (GC) | 1g, 5g | Also offers related fluorinated compounds.[1] |

| ChemicalBook | 98%, 99% | Varies by supplier | Platform with multiple listed suppliers.[7] |

| Oakwood Chemical | 97% | 1g, 5g, 25g, 100g | Provides safety and technical information.[8] |

| Sigma-Aldrich | 98% | 1g, 5g, 10g, 25g, 100g, 500g | Distributor for Ambeed, Inc. |

| TCI America | >98.0% (GC)(T) | Inquire | Available through Fisher Scientific.[9][10] |

Table 2: Key Specifications of High-Purity this compound

| Parameter | Specification | Source(s) |

| CAS Number | 652-18-6 | [1][4] |

| Molecular Formula | C₇H₂F₄O₂ | [1][4] |

| Molecular Weight | 194.08 g/mol | [1][4] |

| Purity | ≥97% to ≥99% | [1][4][7][8][11] |

| Melting Point | 144 - 154 °C | [1][7][11] |

| Appearance | White to off-white crystalline powder or solid | [1][4] |

| Analytical Methods | GC, HPLC, NMR, LC-MS, UPLC | [1][6][9][12] |

| Storage Conditions | Room temperature, sealed in dry conditions or at 2-8 °C | [1][6] |

Key Applications in Research and Drug Development

High-purity this compound is a valuable precursor in the synthesis of a variety of target molecules. Its applications span across several research areas:

-

Pharmaceutical Intermediates : It is a key starting material in the synthesis of fluoroquinolone antibiotics, such as Ofloxacin.[11] The fluorinated benzoic acid moiety is crucial for the antibacterial efficacy of these drugs.

-

Agrochemicals : The compound is utilized in the preparation of advanced pesticides, where the fluorine atoms contribute to enhanced stability and potency.[11]

-

Materials Science : It serves as a monomer in the production of fluorinated polymers, which are known for their high thermal stability and chemical resistance, making them suitable for specialized coatings and insulation.[1]

-

Organic Light-Emitting Diodes (OLEDs) : The fluorinated structure is beneficial in the development of materials for OLEDs, contributing to advancements in display technology.[11]

-

Bioimaging Probes : Derivatives of fluorinated benzoic acids are used in the synthesis of fluorescent probes for bioimaging applications.[13]

Experimental Protocols

The following section details a representative experimental protocol for the synthesis of this compound, adapted from established patent literature. This process involves the selective hydrogenolysis of pentafluorobenzoic acid.

Synthesis of this compound from Pentafluorobenzoic Acid

This protocol describes a method for the preparation of this compound that is suitable for industrial-scale production.[14]

Materials:

-

Pentafluorobenzoic acid

-

Sodium carbonate

-

Palladium on charcoal (5%)

-

Water

-

Concentrated hydrochloric acid

-

Ether

-

Sodium bicarbonate

-

Sodium sulfide

-

Sodium hypochlorite solution (13% by weight free chlorine)

Procedure:

-

Hydrogenation:

-

Dissolve 53 g (0.25 mol) of pentafluorobenzoic acid in 400 ml of water with 53 g (0.5 mol) of sodium carbonate.

-

Add 3.5 g of 5% palladium on charcoal to the solution.

-

Hydrogenate the mixture in an autoclave for 6 hours at 90°C under a hydrogen pressure of 10 to 15 bar.

-

After the reaction, remove the catalyst by filtration.

-

Acidify the reaction solution to a pH of 1 using concentrated hydrochloric acid to precipitate the crude product.

-

Filter the deposited crystals and extract the aqueous filtrate with ether.

-

Evaporate the combined ether extracts to dryness in vacuo to obtain crude this compound (approximately 91% purity).

-

-

Purification:

-

Dissolve 21 g of the crude tetrafluorobenzoic acid in 200 ml of water with 0.3 mol of sodium bicarbonate and 0.05 mol of sodium sulfide.

-

Heat the solution at boiling temperature for 15 hours.

-

Cool the reaction mixture and add 34 g of sodium hypochlorite solution.

-

Stir the mixture at room temperature for 1 hour.

-

Acidify the solution to a pH of 1 with concentrated hydrochloric acid and extract with ether.

-

Evaporate the ether extracts to obtain purified this compound (approximately 96% purity).

-

Logical Workflow for Utilizing this compound in Drug Discovery

The strategic use of this compound in a drug discovery pipeline involves several key stages, from initial sourcing to the synthesis of the final drug candidate.

Conclusion

High-purity this compound is an indispensable chemical tool for researchers and professionals in the pharmaceutical and materials science industries. Its unique properties, conferred by the dense fluorination of the aromatic ring, enable the development of novel molecules with enhanced performance characteristics. This guide provides a foundational resource for sourcing, specifying, and utilizing this key compound in a variety of research and development applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. indiamart.com [indiamart.com]

- 5. cenmed.com [cenmed.com]

- 6. 652-18-6|this compound|BLD Pharm [bldpharm.com]

- 7. This compound | 652-18-6 [chemicalbook.com]

- 8. This compound [oakwoodchemical.com]

- 9. This compound | 652-18-6 | TCI AMERICA [tcichemicals.com]

- 10. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 11. nbinno.com [nbinno.com]

- 12. chemimpex.com [chemimpex.com]

- 13. ossila.com [ossila.com]

- 14. US4822912A - Process for the preparation of this compound - Google Patents [patents.google.com]

Methodological & Application

Synthesis of 2,3,5,6-Tetrafluorobenzoic Acid Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2,3,5,6-tetrafluorobenzoic acid and its derivatives, which are crucial intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials. The unique properties conferred by the tetrafluorinated phenyl ring, such as enhanced metabolic stability and altered electronic characteristics, make these compounds highly valuable in medicinal chemistry and material science.

Application Notes

This compound and its derivatives are versatile building blocks in organic synthesis. The electron-withdrawing nature of the fluorine atoms enhances the reactivity of the carboxylic acid group and influences the biological activity of the final products.

Key Applications:

-

Pharmaceutical Intermediates: A primary application is in the synthesis of fluoroquinolone antibiotics, such as ofloxacin. The fluorinated benzoic acid core is essential for the antibacterial efficacy of these drugs.[1]

-

Agrochemicals: These compounds serve as precursors for various pesticides, where the fluorine atoms contribute to increased potency and stability.[1]

-

Materials Science: The fluorinated structure is utilized in the development of materials for Organic Light Emitting Diodes (OLEDs) and other advanced polymers, enhancing their thermal and chemical resistance.[1][2]

-

Bioimaging: Certain derivatives, like 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid, are used to synthesize fluorescent probes for bioimaging applications.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from pentafluorobenzoic acid via hydrogenolysis.

Materials:

-

Pentafluorobenzoic acid

-

Sodium carbonate

-

5% Palladium on charcoal (Pd/C)

-

Water

-

Concentrated hydrochloric acid (HCl)

-

Diethyl ether

Procedure:

-

Dissolve pentafluorobenzoic acid and sodium carbonate in water in a suitable reaction vessel.

-

Add 5% palladium on charcoal to the solution.

-

Hydrogenate the mixture in an autoclave at 90°C under a hydrogen pressure of 10-15 bar for 6 hours.[4]

-

After the reaction, cool the vessel and carefully remove the catalyst by filtration.

-

Acidify the filtrate to a pH of 1 using concentrated hydrochloric acid, which will cause the product to precipitate.[4]

-

Collect the crystals by suction filtration.

-

Extract the aqueous filtrate with diethyl ether to recover any dissolved product.

-

Combine the ether extracts and evaporate the solvent under vacuum to obtain the crude this compound.

-

The crude product can be further purified by recrystallization.

Quantitative Data Summary:

| Starting Material | Reagents | Catalyst | Temperature (°C) | Pressure (bar) | Time (h) | Purity (%) | Yield (%) | Reference |

| 53 g Pentafluorobenzoic acid | 53 g Sodium carbonate, 400 ml Water | 3.5 g 5% Pd/C | 90 | 10-15 | 6 | 91 | 93.3 | [4] |

| 53 g Pentafluorobenzoic acid | 49 g Triethylamine, 300 ml Water | 10 g Raney nickel | 60 | 50 | 4 | - | - | [4] |

Protocol 2: Synthesis of 2,3,5,6-Tetrafluorobenzoyl Chloride

This protocol details the conversion of this compound to its highly reactive acid chloride, a key intermediate for the synthesis of esters and amides.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) or Triphosgene (BTC)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous solvent (e.g., 1,2-dichloroethane or dichloromethane)

Procedure (using Thionyl Chloride):

-

In a round-bottom flask equipped with a reflux condenser and a gas trap, add this compound.

-

Add an excess of thionyl chloride and a catalytic amount of DMF.

-

Heat the mixture to reflux (typically 90-95°C) and maintain for 2-3 hours, or until the evolution of gas ceases.

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation, initially at atmospheric pressure and then under vacuum.

-

The resulting crude 2,3,5,6-tetrafluorobenzoyl chloride can be purified by vacuum distillation.

Quantitative Data for Acid Chloride Synthesis:

| Chlorinating Agent | Molar Ratio (Reagent:Acid) | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Thionyl Chloride | Excess | DMF (catalytic) | None (neat) | 90-95 | 2-3 | >90 |

| Oxalyl Chloride | 1.1 : 1 | DMF (catalytic) | Dichloromethane | Room Temp | Overnight | High |

| Triphosgene (BTC) | 0.37 : 1 | DMF (5 mol%) | 1,2-Dichloroethane | 80 | 4 | 95 |

Protocol 3: General Procedure for the Synthesis of this compound Amides

This protocol outlines the synthesis of amides from 2,3,5,6-tetrafluorobenzoyl chloride.

Materials:

-

2,3,5,6-Tetrafluorobenzoyl chloride

-

Primary or secondary amine

-

Triethylamine or other non-nucleophilic base

-

Anhydrous aprotic solvent (e.g., dichloromethane, THF)

Procedure:

-

Dissolve the amine and triethylamine (1.1 equivalents) in the anhydrous solvent in a round-bottom flask, and cool the mixture in an ice bath.

-

Slowly add a solution of 2,3,5,6-tetrafluorobenzoyl chloride (1.0 equivalent) in the same solvent to the cooled amine solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours or until the reaction is complete (monitored by TLC).

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

-

Wash the combined organic layers with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.

-

The product can be purified by column chromatography or recrystallization.

Protocol 4: General Procedure for the Synthesis of this compound Esters

This protocol describes the Fischer esterification of this compound.

Materials:

-

This compound

-

Alcohol (primary or secondary)

-

Concentrated sulfuric acid (catalytic amount)

Procedure:

-

In a round-bottom flask, combine this compound and a large excess of the desired alcohol (which can also serve as the solvent).

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for several hours. The reaction progress can be monitored by TLC.

-

After completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash with water, saturated sodium bicarbonate solution, and brine to remove unreacted acid and the catalyst.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude ester.

-

The ester can be purified by vacuum distillation or column chromatography.

Visualizations

Signaling Pathway: Mechanism of Action of Ofloxacin

Ofloxacin, a fluoroquinolone antibiotic derived from a tetrafluorobenzoic acid precursor, targets bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and cell division. By inhibiting these enzymes, ofloxacin leads to the cessation of bacterial growth and ultimately cell death.[5][6][7]

Caption: Mechanism of Ofloxacin action on bacterial DNA replication.

Experimental Workflow: Synthesis of a this compound Derivative

The following diagram illustrates a general workflow for the synthesis of an amide or ester derivative starting from pentafluorobenzoic acid.